4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane
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Description
4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C15H23BO4S and its molecular weight is 310.22. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(4-methyl-3-((methylsulfonyl)methyl)phenyl)-1,3,2-dioxaborolane Organoboron compounds like this one are known to have a wide range of applications in pharmacy and biology . They are usually used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The mode of action of This compound It is known that boronic acid compounds, which this compound is a derivative of, are often used in the organic synthesis of drugs . They are utilized in various transformation processes due to their high stability, low toxicity, and high reactivity .
Biochemical Pathways
The specific biochemical pathways affected by This compound Boronic acid compounds are known to be used in the asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Result of Action
The molecular and cellular effects of This compound Boronic acid compounds are known to be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Boronic ester bonds are known to be widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-methyl-3-(methylsulfonylmethyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-11-7-8-13(9-12(11)10-21(6,17)18)16-19-14(2,3)15(4,5)20-16/h7-9H,10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHIDHWYSPJRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)CS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.